molecular formula C15H11Cl2NOS B6144617 2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one CAS No. 29573-84-0

2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one

Cat. No.: B6144617
CAS No.: 29573-84-0
M. Wt: 324.2 g/mol
InChI Key: UMMFLCIRPLZWKV-UHFFFAOYSA-N
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Description

2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by the presence of a phenothiazine core with chloro substituents and a propanone group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one typically involves the reaction of 2-chloro-10H-phenothiazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological effects, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. It also interacts with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-10H-phenothiazine: Lacks the propanone group but shares the phenothiazine core.

    3-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one: Similar structure with a different substitution pattern.

    2-chloro-1-(2-trifluoromethyl-10H-phenothiazin-10-yl)ethanone: Contains a trifluoromethyl group instead of a chloro group.

Uniqueness

2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one is unique due to its specific substitution pattern and the presence of both chloro and propanone groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-1-(2-chlorophenothiazin-10-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NOS/c1-9(16)15(19)18-11-4-2-3-5-13(11)20-14-7-6-10(17)8-12(14)18/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMFLCIRPLZWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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